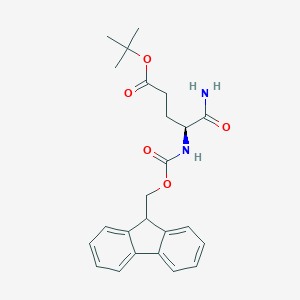

Fmoc-L-Glu(tBu)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104090-92-8 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Glu(tBu)-NH2 for Advanced Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptides is paramount. The choice of building blocks dictates the success of a synthesis, influencing purity, yield, and ultimately, the biological activity of the final product. Among the vast arsenal of protected amino acids, Fmoc-L-Glu(tBu)-NH2 holds a specialized and critical role, particularly in the synthesis of peptides with a C-terminal glutamine residue. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic applications in Solid-Phase Peptide Synthesis (SPPS), and expert insights into its practical use.

Core Characteristics of this compound

This compound is a derivative of the amino acid glutamic acid, engineered for seamless integration into the Fmoc/tBu orthogonal strategy of SPPS. It features three key components: the L-glutamic acid backbone, an N-α-Fmoc protecting group, and a γ-tert-butyl (tBu) ester protecting the side-chain carboxyl group. The α-carboxyl group is present as an amide (-NH2). This unique combination of protecting groups and the terminal amide functionality dictates its specific applications in peptide synthesis.[1][2]

Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamide | [3] |

| Molecular Formula | C24H28N2O5 | Derived from structure |

| Molecular Weight | 424.49 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | [4] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas |

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the synthesis of peptides that terminate with a glutamine residue at the C-terminus. In the landscape of peptide synthesis, the direct use of Fmoc-Gln-OH can sometimes be problematic due to the potential for side reactions, such as dehydration of the side-chain amide during the activation step, especially when using carbodiimide reagents.[5] While Fmoc-Gln(Trt)-OH is a widely used and effective alternative that mitigates these side reactions, this compound offers another strategic approach.[5][6]

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its mild deprotection conditions.[7] The Fmoc group, which temporarily shields the α-amino group, is readily removed by a weak base, typically a solution of piperidine in DMF.[8] Conversely, the tBu group protecting the side chain of glutamic acid is stable to these basic conditions and is cleaved at the final stage of synthesis with a strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of the side chains.

Workflow for C-Terminal Glutamine Peptide Synthesis

The incorporation of this compound is typically the first step in the SPPS of a peptide with a C-terminal glutamine. This process generally involves the use of a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.[9][10]

Comparison with Fmoc-Gln(Trt)-OH

While this compound is a viable option, Fmoc-Gln(Trt)-OH is more commonly used for the incorporation of glutamine. The trityl (Trt) group on the side-chain amide of glutamine in Fmoc-Gln(Trt)-OH effectively prevents the aforementioned dehydration side reactions during activation. [5]Additionally, Fmoc-Gln(Trt)-OH generally exhibits excellent solubility in standard SPPS solvents. [6]The choice between these two reagents may depend on the specific peptide sequence, the desired purity profile, and cost considerations. For sequences prone to aggregation, the solubility characteristics of the chosen building block can be a critical factor.

Applications in Research and Drug Development

The ability to synthesize peptides with a C-terminal amide is of significant importance in medicinal chemistry and drug discovery. Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated. This modification often confers increased resistance to enzymatic degradation by carboxypeptidases, thereby extending the in vivo half-life of the peptide. Furthermore, the C-terminal amide can be crucial for receptor binding and biological activity.

The use of this compound enables the synthesis of:

-

Peptide-based therapeutics: Mimicking the structure of endogenous amidated peptides to develop agonists or antagonists for various receptors. [11]* Neuropeptide analogs: Studying structure-activity relationships of neuropeptides involved in neurological processes.

-

Hormone analogs: Developing long-acting analogs of peptide hormones for therapeutic applications. [11]* Biophysical studies: Investigating the role of C-terminal amidation on peptide conformation, stability, and aggregation.

Conclusion

This compound is a specialized yet valuable building block in the repertoire of the peptide chemist. Its carefully designed protection scheme allows for its effective use in the Fmoc/tBu SPPS strategy to generate peptides with a C-terminal glutamine residue. While alternatives like Fmoc-Gln(Trt)-OH are more prevalent, a thorough understanding of this compound provides researchers with an additional strategic tool to tackle challenging peptide syntheses. The successful application of this reagent, as with any component in SPPS, relies on a deep understanding of the underlying chemical principles, meticulous execution of protocols, and an informed approach to troubleshooting. This guide serves as a foundational resource for scientists and professionals aiming to leverage the full potential of this compound in their research and development endeavors.

References

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Wessling, F., et al. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. American Chemical Society.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7017912, (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid. Retrieved from [Link]

- Albericio, F., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 31(17), 2479-2482.

- García-Ramos, Y., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.

- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1248.

-

AAPPTec (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

- St. Hilaire, P. M., et al. (1998). A comparative study of Trt-, Xan-, and Mmt- as N alpha-protecting groups for the side-chains of Gln and Asn in comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Science, 4(4), 209-219.

- Yajima, H., & Fujii, N. (1983). Synthesis of Peptides. In The Peptides (Vol. 5, pp. 65-109). Academic Press.

- Amblard, M., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(16), 4991.

- Ghosh, N. (2022). What is the best procedure to follow for synthesizing a C-terminal amidated peptide?

- Ferrazzano, L., et al. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 7(12), 10793-10801.

- CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google P

-

Advent Chembio (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

AAPPTec (n.d.). Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 121291759, Fmoc-Glu(OtBu)-Glu(OtBu)-OH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | C24H27NO6 | CID 7017912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cris.unibo.it [cris.unibo.it]

- 5. nbinno.com [nbinno.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. digital.csic.es [digital.csic.es]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

An In-depth Technical Guide to Fmoc-L-Glu(tBu)-NH2: Properties, Structure, and Application in Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of a Doubly Protected Amino Acid Derivative

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Fmoc-L-Glu(tBu)-NH2, a derivative of L-glutamic acid, represents a specialized tool for chemists, offering a unique combination of protecting groups. The N-α-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protection, a cornerstone of modern solid-phase peptide synthesis (SPPS). Concurrently, the side-chain carboxyl group is shielded by an acid-labile tert-butyl (tBu) ester. Uniquely, this molecule possesses a C-terminal primary amide (-NH2), distinguishing it from the more commonly utilized carboxylic acid counterpart, Fmoc-L-Glu(OtBu)-OH.

This guide provides a comprehensive overview of the chemical properties, structural features, and strategic applications of this compound. While specific experimental data for this amide derivative is less prevalent in the literature compared to its carboxylic acid analogue, this document will leverage established principles of Fmoc/tBu chemistry to provide robust protocols and field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective use. The following table summarizes the key properties of this compound and its closely related carboxylic acid analogue for comparative purposes.

| Property | This compound | Fmoc-L-Glu(OtBu)-OH | Data Source(s) |

| CAS Number | 104090-92-8 | 71989-18-9 | [1] |

| Molecular Formula | C24H28N2O5 | C24H27NO6 | [1] |

| Molecular Weight | 424.49 g/mol | 425.47 g/mol | [1] |

| Appearance | White to off-white powder (Expected) | White to off-white crystalline powder | [1] |

| Melting Point | Data not available | 83-90 °C | [2] |

| Solubility | Expected to be soluble in DMF, DCM | Soluble in DMF | [1] |

| Storage Conditions | 2-8°C, desiccated | 2-8°C, desiccated | [3] |

Molecular Structure and Conformation

The functionality of this compound in peptide synthesis is dictated by its three-dimensional structure and the distinct chemical properties of its constituent protecting groups.

Caption: 2D representation of this compound.

-

Fmoc Group (N-α-protection): The bulky fluorenylmethyloxycarbonyl group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly piperidine, through a β-elimination mechanism. This orthogonality is the foundation of the Fmoc/tBu strategy.

-

tert-Butyl Group (Side-Chain Protection): The tBu ester protects the γ-carboxyl group of the glutamic acid side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final step of SPPS.

-

C-Terminal Amide: The primary amide at the C-terminus is a stable functional group. A molecule with this feature is typically used to introduce a C-terminal glutamine residue in a peptide sequence during solution-phase synthesis or, less commonly, as the first residue in the solid-phase synthesis of a peptide acid where the amide provides a handle for further chemistry.

Strategic Applications in Peptide Synthesis

The unique structure of this compound lends itself to specific applications where a C-terminal amide is required from the outset.

-

Solution-Phase Peptide Synthesis: This is the most direct application. The free α-amino group (after Fmoc deprotection) can be coupled to the activated carboxyl group of another amino acid derivative to elongate the peptide chain from the N-terminus.

-

Fragment Condensation: In the synthesis of very long peptides, pre-synthesized peptide fragments are often coupled together. A deprotected peptide fragment with a C-terminal glutamine amide could be generated from this building block for subsequent ligation.

-

Solid-Phase Synthesis of Peptide Acids: While counterintuitive, this compound could theoretically be attached to a resin via its side chain, although this is a highly specialized and non-standard approach. A more common strategy to achieve a C-terminal Gln is to use a Rink Amide resin and couple Fmoc-Gln(Trt)-OH as the first amino acid.

Experimental Protocols: A Practical Guide

The following protocols are based on established methodologies in Fmoc/tBu chemistry and can be adapted for this compound.

Protocol 1: N-α-Fmoc Deprotection

This procedure is fundamental to all Fmoc-based peptide synthesis and exposes the α-amino group for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide (either in solution or on resin)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

To the Fmoc-protected peptide, add a solution of 20% piperidine in DMF.

-

Allow the reaction to proceed for 3-5 minutes at room temperature with gentle agitation.

-

Drain the reaction solution.

-

Add a second portion of 20% piperidine in DMF and react for an additional 10-15 minutes.

-

Drain the solution and wash the deprotected peptide thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Caption: Fmoc deprotection workflow.

Protocol 2: Peptide Coupling using HBTU/DIPEA

This protocol describes the activation of a C-terminal carboxylic acid of an incoming Fmoc-amino acid and its coupling to the free N-terminal amine of the peptide chain.

Materials:

-

Deprotected peptide (with free N-terminal amine)

-

Fmoc-amino acid (e.g., Fmoc-L-Ala-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to the deprotected peptide) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow this pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide.

-

Allow the coupling reaction to proceed for 30-120 minutes at room temperature with agitation.

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test on a small sample of resin.

-

Once complete, wash the newly elongated peptide thoroughly with DMF to remove excess reagents and byproducts.

Caption: Peptide coupling workflow.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[2]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[3]

-

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.[3]

Conclusion: A Specialized Building Block for Advanced Synthesis

This compound is a valuable, albeit specialized, reagent in the peptide chemist's toolbox. Its unique combination of a base-labile N-terminal protecting group, an acid-labile side-chain protecting group, and a stable C-terminal amide allows for its strategic incorporation into complex synthetic routes, particularly in solution-phase synthesis and fragment condensation. While less common than its carboxylic acid counterpart, a solid understanding of the principles of Fmoc/tBu chemistry enables its effective and reliable application. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of such specialized building blocks will undoubtedly increase, empowering scientists to construct novel molecules with precisely controlled architectures.

References

-

AAPPTec, LLC. Safety Data Sheet: Fmoc-Glu(OtBu)-OH. [Link]

-

AAPPTec, LLC. N-Terminal Deprotection - Fmoc removal. [Link]

-

CEM Corporation. Safety Data Sheet: Fmoc-L-Glu(OtBu)-OH. [Link]

-

ETW International. Fmoc-L-Glu(OtBu)-OH | Amino Acids for Peptide Synthesis. [Link]

Sources

An In-Depth Technical Guide on the Synthesis and Characterization of Fmoc-L-Glu(tBu)-NH2

<-33>

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-Glu(tBu)-NH2, a crucial building block in solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the acid-labile tert-butyl (tBu) protecting group for the side-chain carboxyl and a C-terminal amide, makes it an invaluable reagent for the inclusion of glutamic acid residues in peptide chains.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine allows for a mild, base-catalyzed deprotection strategy that is orthogonal to the acid-labile tBu group.[1][2][] This orthogonality is fundamental to modern peptide synthesis, ensuring the integrity of the growing peptide chain and the side-chain protecting groups until the final cleavage from the solid support.[1][4] This guide will detail the synthetic pathway, the rationale for the selection of protecting groups, and the analytical methods required to ensure the high purity and structural integrity of the final product.

I. The Strategic Importance of this compound in Peptide Synthesis

The precise construction of peptide sequences is paramount in the development of new therapeutics and research tools. Glutamic acid, with its acidic side chain, is a common and functionally important amino acid. However, its reactive γ-carboxyl group must be protected during synthesis to prevent unwanted side reactions. The tert-butyl ester is an ideal protecting group for this purpose as it is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final deprotection step with trifluoroacetic acid (TFA).[1]

The C-terminal amide is a common modification in bioactive peptides, often enhancing their stability and biological activity. This compound is therefore a pre-functionalized building block that streamlines the synthesis of C-terminally amidated peptides containing glutamic acid.

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically accomplished by the amidation of the corresponding protected glutamic acid, Fmoc-L-Glu(tBu)-OH. The following protocol outlines a standard and effective method.

Experimental Protocol: Synthesis

Step 1: Activation of the α-Carboxyl Group of Fmoc-L-Glu(tBu)-OH

-

Dissolution: Dissolve Fmoc-L-Glu(tBu)-OH (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Activator Addition: To the solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) along with an activating agent like N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the activated ester. Reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Amidation

-

Ammonia Solution: In a separate flask, prepare a solution of ammonia in a suitable solvent, such as methanol or dioxane, or by bubbling ammonia gas through the cooled solvent.

-

Addition: Slowly add the activated ester solution from Step 1 to the ammonia solution, maintaining a low temperature (0 °C).

-

Reaction: Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up:

-

Filter the reaction mixture to remove any insoluble by-products (e.g., dicyclohexylurea if DCC was used).

-

Wash the filtrate sequentially with a dilute acid (e.g., 1 M HCl) to remove excess ammonia, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted starting material.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure this compound.

Causality Behind Experimental Choices

-

Solvent Selection: Aprotic solvents are used to prevent interference with the reactive intermediates.

-

Coupling and Activating Agents: The combination of a coupling agent and an activating agent like NHS forms a more reactive species, leading to efficient amide bond formation and minimizing side reactions.

-

Inert Atmosphere: This prevents reactions with atmospheric moisture, which could hydrolyze the activated ester.

-

Temperature Management: The initial low temperature during amidation helps to control the reaction's exothermicity and prevent potential side reactions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

III. Characterization of this compound: Ensuring Purity and Identity

Rigorous characterization is crucial to verify the structure and purity of the synthesized this compound, ensuring its suitability for peptide synthesis. A combination of spectroscopic and chromatographic methods is employed.

Key Characterization Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Confirms the presence and connectivity of protons. | Characteristic signals for the Fmoc, t-butyl, and amino acid backbone protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Confirms the presence of all carbon atoms. | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight. | A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity. | A single major peak, indicating high purity (typically >98%).[5][6] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. | Characteristic absorption bands for N-H, C=O (amide and carbamate), and aromatic C-H bonds. |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, often with a trace of formic acid to promote ionization.

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

-

Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical value.

3. High-Performance Liquid Chromatography (HPLC)

-

System Setup: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both typically containing 0.1% TFA.[7]

-

Sample Injection: Inject a small volume of a dilute solution of the synthesized compound.

-

Elution: Employ a gradient elution by increasing the proportion of acetonitrile over time.

-

Detection: Monitor the column effluent with a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

-

Analysis: Integrate the peak areas to calculate the purity of the compound.

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

IV. Trustworthiness and Self-Validating Systems

The described protocols form a self-validating system. The synthesis is based on well-established and reliable chemical transformations. The subsequent characterization by multiple, independent analytical techniques provides a high degree of confidence in the identity and purity of the final product. For instance, while NMR confirms the detailed molecular structure, HPLC provides a quantitative measure of purity. This multi-faceted approach is essential for ensuring the quality of building blocks used in peptide synthesis.

V. Conclusion

The synthesis and rigorous characterization of this compound are fundamental to the successful application of this important building block in solid-phase peptide synthesis. A thorough understanding of the synthetic methodology and the application of a comprehensive suite of analytical techniques are critical for producing a high-quality reagent. This guide provides the necessary framework for researchers and professionals to confidently synthesize and validate this compound for their research and development needs.

VI. References

-

Title: Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:

-

Title: Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis Source: Advent Chembio URL:

-

Title: Basic Peptides synthesis introduction Source: LifeTein® URL:

-

Title: Why Fmoc-Protected Amino Acids Dominate SPPS? Source: BOC Sciences URL:

-

Title: Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 Source: PubChem - NIH URL:

-

Title: Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 Source: Sigma-Aldrich URL:

-

Title: Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 Source: Sigma-Aldrich URL:

-

Title: Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper Source: American Chemical Society URL:

-

Title: Fmoc-Glu (Otbu)-OH >99% Source: Thistle Scientific URL:

Sources

- 1. nbinno.com [nbinno.com]

- 2. lifetein.com [lifetein.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. thistlescientific.co.uk [thistlescientific.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Fmoc-L-Glu(tBu)-NH2: Mechanism and Methodology in Peptide Chemistry

Abstract

The strategic use of protected amino acids is the bedrock of modern Solid-Phase Peptide Synthesis (SPPS). Among these critical building blocks, Fmoc-L-Glu(tBu)-NH2 holds a significant position, enabling the incorporation of glutamic acid into peptide sequences destined for a C-terminal amide. This guide provides an in-depth technical analysis of the mechanistic principles governing the use of this reagent within the Fmoc/tBu orthogonal protection strategy. We will dissect the roles of the N-terminal Fmoc group and the side-chain tert-Butyl (tBu) group, detail the chemical transformations during deprotection and coupling cycles, and provide field-tested protocols for its successful application. This document serves as a comprehensive resource for scientists aiming to master the synthesis of complex peptide amides.

Introduction: The Logic of Orthogonal Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of subsequent amino acids.[1][2] This methodology's efficiency hinges on the use of protecting groups to prevent unwanted side reactions, such as polymerization.[3][4]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[4][5] Its dominance is due to a powerful concept known as orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[5][6][] In this scheme:

-

The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][8]

-

Reactive amino acid side-chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu ethers, tBu esters).[5][6][9]

This elegant division of chemical labor allows for the selective, repeated removal of the Fmoc group under mild basic conditions to elongate the peptide chain, while the side-chain protectors remain steadfast until the final, global deprotection step with strong acid.[5][10] this compound is a quintessential building block designed to function seamlessly within this orthogonal framework.

Anatomy of a Key Building Block: this compound

To understand the mechanism of action, we must first analyze the distinct components of the molecule and their designated roles.

Caption: Molecular structure of this compound.

-

Fmoc Group (9-fluorenylmethoxycarbonyl): This is the temporary protecting group on the α-amino nitrogen. Its key feature is its lability to mild bases, typically piperidine.[][8] The fluorene ring system's electron-withdrawing nature makes the proton on its β-carbon highly acidic and susceptible to abstraction by a base.[11]

-

L-Glutamic Acid (Glu) Core: The central amino acid residue being incorporated into the peptide chain.

-

tert-Butyl (tBu) Ester: This group protects the γ-carboxyl group on the glutamic acid side chain.[9] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][9][12] This stability under basic conditions is crucial to prevent the formation of branched peptides during synthesis.[4]

-

C-Terminal Amide (NH2): This signifies that the building block itself is an amide. In SPPS, to generate a final peptide with a C-terminal amide, the synthesis must be initiated on a resin that specifically yields an amide upon cleavage, such as the Rink Amide resin.[13][14][15]

The Core Mechanism: The SPPS Cycle in Action

The "mechanism of action" of this compound is its participation in the iterative cycle of SPPS. This cycle consists of two primary chemical events: Nα-deprotection and coupling.

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Step 1: Fmoc Group Removal (Deprotection)

The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide chain. This is a base-catalyzed β-elimination reaction.[6]

-

Mechanism: A secondary amine, most commonly piperidine, acts as the base. It abstracts the acidic proton from the 9-position of the fluorene ring.[8][11][16] This leads to a β-elimination cascade, releasing carbon dioxide and a highly reactive electrophile called dibenzofulvene (DBF).[6] The excess piperidine in the reaction mixture then acts as a nucleophile, trapping the DBF to form a stable, inert adduct, which is washed away.[6][11][16]

Caption: The mechanism of Fmoc deprotection by piperidine.

This step is critical; incomplete deprotection will result in deletion sequences (peptides missing an amino acid). The reaction is typically performed twice to ensure it goes to completion.[9]

Step 2: Peptide Bond Formation (Coupling)

With a free primary amine now exposed on the N-terminus of the resin-bound peptide, the next step is to form a peptide bond with the incoming this compound. Carboxylic acids are not reactive enough to form an amide bond directly, so they must first be activated.[17]

-

Mechanism with HBTU/HOBt: A common and highly efficient method involves the use of aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[17][18][19][20]

-

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated.[19][21]

-

The resulting carboxylate anion attacks the HBTU reagent.

-

This forms a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate.[18][19] This active ester is less prone to racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[18][19]

-

The free N-terminal amine of the resin-bound peptide then performs a nucleophilic attack on the carbonyl carbon of this active ester, forming the new peptide bond and releasing HOBt as a byproduct.[8][19]

-

Caption: The activation and coupling mechanism using HBTU.

The Final Act: Cleavage and Side-Chain Deprotection

After the iterative cycles are complete and the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all the acid-labile side-chain protecting groups.[4][13]

This is where the orthogonality of the Fmoc/tBu strategy is fully realized. A "cleavage cocktail," typically containing a high concentration of Trifluoroacetic Acid (TFA), is used.[9][13]

-

Mechanism of tBu Removal: The strong acid (TFA) protonates the ester oxygen of the tert-butyl group on the glutamic acid side chain. This creates a stable tert-butyl carbocation as a leaving group, liberating the free carboxylic acid on the side chain.

-

Mechanism of Resin Cleavage (Rink Amide): The acid-labile linker of the Rink Amide resin is also cleaved by TFA, releasing the peptide with a C-terminal amide.[13][15][22]

The cleavage cocktail also contains "scavengers" (e.g., water, triisopropylsilane (TIS)) to trap the reactive carbocations generated during deprotection, preventing them from causing unwanted modifications to sensitive residues like tryptophan or methionine.[13][22]

Caption: The orthogonal deprotection strategy in Fmoc/tBu SPPS.

Field-Proven Experimental Protocol

This protocol outlines a single, manual coupling cycle for incorporating this compound onto a Rink Amide resin.

Reagents & Materials:

| Reagent | Concentration / Amount | Purpose |

|---|---|---|

| Rink Amide Resin | 0.1 mmol scale | Solid support for C-terminal amide |

| N,N-Dimethylformamide (DMF) | As needed | Solvent for washing and reactions |

| Piperidine in DMF | 20% (v/v) | Fmoc deprotection agent |

| Fmoc-L-Glu(tBu)-OH | 0.5 mmol (5 equiv.) | Amino acid building block |

| HBTU | 0.45 mmol (4.5 equiv.) | Coupling activator |

| DIPEA | 1.0 mmol (10 equiv.) | Non-nucleophilic base |

| Dichloromethane (DCM) | As needed | Solvent for washing |

| Cleavage Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 (v/v/v) | Final cleavage & deprotection |

| Cold Diethyl Ether | As needed | Peptide precipitation |

Step-by-Step Methodology:

A. Resin Preparation & Swelling

-

Place 0.1 mmol of Rink Amide resin into a suitable solid-phase reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. This ensures reagents can access all reaction sites.

-

Drain the DMF.

B. Fmoc Deprotection

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete removal of the Fmoc group.[9][11]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

-

Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

C. Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-L-Glu(tBu)-OH (5 equiv.) and HBTU (4.5 equiv.) in a minimal amount of DMF.

-

Add DIPEA (10 equiv.) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color, indicating activation.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 45-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove excess reagents and byproducts.

-

Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

D. Final Cleavage and Precipitation

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Conclusion

This compound is a masterfully designed building block that leverages the principles of orthogonal protection to enable the reliable synthesis of glutamic acid-containing peptide amides. Its mechanism of action is defined by the predictable and distinct lability of its two protecting groups: the base-sensitive Fmoc group, which allows for iterative chain elongation, and the acid-sensitive tert-Butyl group, which ensures side-chain integrity until the final acid-mediated cleavage. A thorough understanding of these mechanisms, coupled with robust, field-tested protocols, empowers researchers to confidently and efficiently construct complex peptide targets for therapeutic and research applications.

References

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-published source.

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). Self-published source.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]

-

The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023). CSBio. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Self-published source.

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). ResearchGate. [Link]

-

C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (2006). PubMed. [Link]

-

Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides. [Link]

-

Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026). ACS Publications. [Link]

-

Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. [Link]

- Microwave enhanced N-fmoc deprotection in peptide synthesis.

-

HBTU. Wikipedia. [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. (2015). Chemistry Stack Exchange. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

Synthesis of Peptides. (n.d.). Science of Synthesis. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. csbio.com [csbio.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. appliedpolytech.com [appliedpolytech.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. HBTU - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

A Technical Guide to the Stability and Handling of Fmoc-L-Glu(tBu)-NH2 for Peptide Synthesis

Executive Summary

Fmoc-L-Glu(tBu)-NH2 is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), valued for its dual-protected structure that enables the precise incorporation of a C-terminal glutamine residue (following cleavage) or an internal glutamic acid. The integrity of this reagent is paramount; its degradation can introduce impurities that are difficult to remove, reduce final peptide yield, and compromise the biological activity of the target molecule. This guide provides a comprehensive analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The methodologies and recommendations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to preserve the purity and reactivity of this critical reagent, thereby ensuring the reproducibility and success of their synthetic endeavors.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward developing a rational stability and handling strategy.

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | [1] |

| Synonyms | Fmoc-L-Glu(OtBu)-OH | [2][3][4] |

| CAS Number | 71989-18-9 | [1][4] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][2] |

| Molecular Weight | 425.47 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Range | 80 - 100 °C | [4] |

| Purity (Typical) | ≥ 98.0% (HPLC) | [2] |

The Chemistry of Stability: An Orthogonal Protection Scheme

The utility of this compound in SPPS stems from its orthogonal protecting groups, which can be selectively removed under distinct chemical conditions without affecting each other.[6] This very orthogonality dictates the compound's stability profile.

-

3.1 The Base-Labile Fmoc Group: The Nα-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a β-elimination mechanism upon exposure to a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7] This susceptibility means that exposure to any basic environment, including trace amine impurities in solvents, can lead to premature deprotection.[8]

-

3.2 The Acid-Labile tert-Butyl (tBu) Ester: The side-chain carboxyl group of glutamic acid is protected as a tert-butyl ester. This group is highly stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of releasing the synthesized peptide from the resin.[9][10]

The diagram below illustrates this crucial principle of orthogonality, which is fundamental to Fmoc-based SPPS.

Caption: Orthogonality of protecting groups in this compound.

Primary Degradation Pathways and Influencing Factors

Long-term stability is compromised when the compound is exposed to conditions that attack its protecting groups or core structure. Understanding these pathways is key to preventing degradation.

Pathway A: Premature Fmoc-Group Cleavage

This is the most common degradation pathway under improper storage. It is initiated by exposure to basic contaminants.

-

Cause: Exposure to bases, including atmospheric moisture (which can be slightly basic) or residual amines in solvents.[8]

-

Product: L-Glu(tBu)-NH2 and dibenzofulvene by-products.

-

Consequence: The resulting unprotected amino acid can react undesirably during subsequent coupling steps in peptide synthesis, leading to deletion sequences or other impurities.

Pathway B: Hydrolysis of the tert-Butyl Ester

This pathway is initiated by acidic conditions.

-

Cause: Exposure to acidic contaminants or prolonged storage in protic solvents. While generally stable, tert-butyl esters can undergo slow hydrolysis.[11][12]

-

Product: Fmoc-L-Glu-NH2.

-

Consequence: This impurity will be incorporated into the peptide chain, and without the side-chain protection, it can lead to side reactions during synthesis.

Environmental Stress Factors

-

Temperature: Elevated temperatures accelerate all chemical degradation pathways. Thermal cleavage of the Fmoc group can occur even without a base at sufficiently high temperatures (e.g., >80-120°C).[13][14]

-

Moisture: Water is a reactant in hydrolysis (Pathway B) and can facilitate the action of acidic or basic impurities, accelerating degradation. Fmoc-protected amino acids should be protected from moisture.[]

-

Atmosphere: Reagents should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and reactive gases like CO₂. Piperidine, the deprotection reagent, readily absorbs CO₂ to form carbonates that reduce its efficacy.[]

The following diagram visualizes the main degradation routes from the parent compound.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-layered approach to storage and handling is essential. The following protocols are based on a synthesis of safety data sheet recommendations and chemical first principles.[1][3][16]

| Condition | Long-Term Storage (> 1 month) | Short-Term / In-Use Handling | Rationale |

| Temperature | -20°C to +8°C (Refrigerate or Freeze) | Allow to equilibrate to room temperature before opening. | Minimizes thermal degradation and slows all chemical reaction rates.[1][4] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimize air exposure. Recap tightly immediately after use. | Prevents degradation from atmospheric moisture and CO₂. |

| Moisture | Store with a desiccant in a tightly sealed container. | Work in a low-humidity environment. Avoid breathing into the container. | Prevents hydrolysis of the tBu ester and premature Fmoc cleavage.[] |

| Container | Original, well-sealed manufacturer's container. Opaque glass preferred. | Use clean, dry spatulas and weighing vessels. | Protects from light and contamination. Ensures container integrity. |

Experimental Protocol: A Self-Validating Stability Study

Trustworthiness in science is built on verifiable data. This protocol outlines a robust experimental design to assess the stability of this compound under various conditions, allowing laboratories to validate their own storage practices.

Objective

To quantify the degradation of this compound over time when exposed to recommended and accelerated (stress) storage conditions.

Materials & Methods

-

Reagent: High-purity this compound (≥99%).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector (monitoring at ~265 nm for the Fmoc group).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% TFA.

-

Sample Preparation: Dissolve a precise amount of the reagent in a 50:50 Acetonitrile/Water mixture to a known concentration (e.g., 1 mg/mL).

Experimental Workflow

-

Time Zero (T₀) Analysis: Immediately upon receiving a new batch of reagent, perform an initial HPLC analysis to establish the baseline purity.

-

Sample Aliquoting: Aliquot the solid reagent into several separate, airtight vials for each storage condition to avoid repeated temperature cycling of the main stock.

-

Storage Conditions:

-

Optimal: -20°C, desiccated, inert atmosphere.

-

Recommended: 4°C, desiccated, inert atmosphere.

-

Room Temperature: 25°C, in a sealed container.

-

Accelerated (Stress): 40°C / 75% Relative Humidity (in a stability chamber).[17]

-

-

Time-Point Analysis: At scheduled intervals (e.g., T = 1, 3, 6, and 12 months for optimal/recommended; T = 1, 2, 4, and 8 weeks for stress conditions), remove one aliquot from each condition.

-

Analysis: Allow the aliquot to reach room temperature before opening. Prepare the sample as described in 6.2 and analyze via HPLC.

-

Data Evaluation: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any new peaks corresponding to degradation products.

The following workflow diagram outlines the stability testing process.

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

The chemical integrity of this compound is not a given; it is the result of meticulous and informed handling. The primary threats to its stability are exposure to basic and acidic conditions, moisture, and elevated temperatures, which can lead to the cleavage of its orthogonal protecting groups. By adhering to the recommended protocols—storing the reagent in a cold, dry, and inert environment—and by understanding the chemical principles behind these recommendations, researchers can significantly extend the shelf-life of this valuable compound. Implementing periodic, self-validating stability tests using standard analytical techniques like HPLC further empowers laboratories to ensure that their peptide synthesis campaigns are built upon a foundation of the highest quality starting materials, leading to more reliable and successful scientific outcomes.

References

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 8. renyi.hu [renyi.hu]

- 9. peptide.com [peptide.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chimia.ch [chimia.ch]

- 16. severnbiotech.com [severnbiotech.com]

- 17. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

A Senior Application Scientist's Guide to Fmoc-L-Glu(tBu)-NH2: Core Properties and Strategic Application in Peptide Synthesis

Abstract

Fmoc-L-Glu(tBu)-NH2 is a cornerstone derivative of glutamic acid, engineered for precision and efficiency in modern Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of its core molecular characteristics, the strategic roles of its orthogonal protecting groups, and a detailed, field-tested protocol for its application. We will explore the causality behind key procedural steps, from coupling activation to in-process validation via the Kaiser test, offering researchers and drug development professionals a comprehensive resource for leveraging this vital reagent in the synthesis of complex peptides.

Core Molecular Profile

Accurate molecular data is the foundation of reproducible science. The physiochemical properties of this compound have been verified across multiple authoritative databases and suppliers.

| Property | Data | Source(s) |

| Chemical Formula | C24H28N2O5 | Advanced ChemTech[1] |

| Molecular Weight | 424.49 g/mol | Santa Cruz Biotechnology[2], Advanced ChemTech[1] |

| CAS Number | 104090-92-8 | Santa Cruz Biotechnology[2], Advanced ChemTech[1] |

| Appearance | White to off-white powder | Chem-Impex[3] |

| Purity | Typically ≥95% (HPLC) | Chem-Impex[3] |

Note: The related compound, Fmoc-L-Glu(OtBu)-OH, possesses a carboxylic acid instead of the C-terminal amide, resulting in a different formula (C24H27NO6) and molecular weight (approx. 425.47 g/mol ).[4][5][6] Researchers should exercise diligence in selecting the correct derivative for their synthesis strategy.

The Chemistry of Protection: A Tale of Two Groups

The efficacy of this compound in peptide synthesis stems from its dual-protection strategy, which allows for selective and sequential deprotection.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the alpha-amine (Nα) of the glutamic acid. Its primary function is to prevent self-polymerization and to ensure that the amino acid couples only at the desired point—the N-terminus of the growing peptide chain.[3] The Fmoc group remains stable under the acidic conditions used to cleave other protecting groups, making it a pillar of orthogonal synthesis strategies.[7] Its removal is typically achieved with a mild organic base, most commonly piperidine, in a process known as Fmoc deprotection.[7][8] The mechanism proceeds via a β-elimination, which is rapid and efficient.[7][9]

-

The tBu (tert-Butyl) Group: This acid-labile group protects the side-chain carboxyl group (γ-carboxyl) of the glutamic acid residue. This prevents the side chain from participating in unwanted reactions during the coupling steps of peptide synthesis. The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with Trifluoroacetic Acid (TFA).[10][11] This orthogonal stability is fundamental to modern SPPS.[12]

The strategic combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group allows for the precise, stepwise elongation of the peptide chain without compromising side-chain integrity.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard methodology for synthesizing peptides, allowing for the efficient assembly of amino acids on a solid resin support.[13][14] The following workflow details a single coupling cycle using this compound.

SPPS Coupling Workflow Diagram

The diagram below illustrates the key stages of a single amino acid addition cycle in Fmoc-based SPPS.

Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

This protocol outlines the manual addition of one this compound residue to a growing peptide chain on a resin support.

Materials:

-

Peptide synthesis vessel

-

Resin with N-terminally deprotected peptide sequence

-

This compound

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HOBt)

-

Kaiser Test Kit: Solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol)[15]

Methodology:

-

Resin Preparation:

-

Ensure the resin from the previous cycle has been thoroughly washed with DMF to remove any residual reagents. The N-terminal amine should be in its free, deprotected state.

-

-

Fmoc Deprotection (If starting a new cycle):

-

Causality: The purpose of this step is to remove the Fmoc group from the N-terminus of the peptide-resin, exposing the primary amine for the next coupling reaction.[7]

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate gently for 3 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes. Drain the vessel.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct. Residual base can neutralize the subsequent coupling reaction.

-

-

Coupling Activation and Reaction:

-

Causality: Carboxylic acids do not react spontaneously with amines to form a peptide bond. An activating agent is required to convert the carboxylic acid of the incoming amino acid into a more reactive species.[16] DIC is a carbodiimide that facilitates this activation, while an additive like Oxyma Pure (or HOBt) minimizes side reactions, particularly racemization.[16]

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 eq.) in a minimal amount of DMF.

-

Add DIC (3-5 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts (e.g., diisopropylurea).

-

-

Process Validation: The Kaiser Test

-

Causality (Self-Validation): The Kaiser test is a critical checkpoint to ensure the trustworthiness of the synthesis. It provides a qualitative assessment of reaction completion.[17] The test detects free primary amines. A successful coupling reaction consumes all free N-terminal amines on the resin.[15][18]

-

Interpreting Results:

-

Negative (Successful Coupling): The beads and solution remain yellow/colorless. This indicates the absence of free primary amines, confirming that the coupling reaction is complete. Proceed to the next cycle.[17]

-

Positive (Incomplete Coupling): The beads and/or solution turn a dark blue.[15][18] This indicates the presence of unreacted N-terminal amines. The coupling step must be repeated (a "recouple").

-

-

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups, including the t-Butyl group on the glutamic acid residue.

-

Mechanism: This is achieved by treating the peptide-resin with a strong acid, most commonly a "cleavage cocktail" containing Trifluoroacetic Acid (TFA). The acidic environment protonates the ester oxygen of the t-butyl group, leading to its departure as a stable tert-butyl cation.[19]

-

Scavengers: The released tert-butyl cation is a reactive electrophile that can re-attach to nucleophilic residues in the peptide (e.g., Trp, Met, Cys).[10] To prevent these side reactions, "scavengers" such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) are included in the TFA cocktail to trap the carbocations.[10]

Conclusion

This compound is a highly refined and indispensable tool in the synthesis of peptides for research and pharmaceutical development. Its orthogonal protecting groups provide the chemical precision required for complex, multi-step synthesis. A thorough understanding of the causality behind its use—from the base-labile nature of the Fmoc group to the acid-lability of the t-Butyl ester and the function of coupling activators—empowers scientists to troubleshoot and optimize their synthetic strategies. By integrating self-validating checkpoints like the Kaiser test, researchers can ensure the integrity and success of each step, leading to the reliable production of high-purity target peptides.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7017912, (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724637, Fmoc-L-Glu(OtBu)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101214-23-7, Fmoc-Glu(OtBu)-Glu(OtBu)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40428349, Fmoc-N-Me-Glu(OtBu)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51340593, Fmoc-Glu(Otbu)-Osu. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-224. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Pearson. (2015, March 23). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups [Video]. YouTube. Retrieved from [Link]

- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

-

Pearson. (n.d.). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]

-

ResearchGate. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | C24H27NO6 | CID 7017912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. bachem.com [bachem.com]

- 14. youtube.com [youtube.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Fmoc-L-Glu(tBu)-NH2: Synthesis, Identification, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-amide, commonly known as Fmoc-L-Glu(tBu)-NH2. We will delve into its core identification, the causality behind its synthetic strategy, and its significance in modern peptide chemistry, grounded in established scientific principles and methodologies.

Section 1: Core Identification and Scientific Rationale

This compound is a pivotal building block in peptide synthesis. Its structure is meticulously designed for the Fmoc/tBu orthogonal strategy, which is the most widely used method for solid-phase peptide synthesis (SPPS).[1][2] The molecule incorporates three key features: the N-terminal Fmoc protecting group, the L-glutamic acid backbone, and a C-terminal amide, with the side-chain carboxyl group protected by a tert-butyl ester.

Chemical Identity

A precise understanding of the molecule's properties is the foundation of its effective use.

| Property | Value |

| Compound Name | Nα-Fmoc-L-glutamic acid γ-tert-butyl ester α-amide |

| Synonyms | This compound, Fmoc-Gln(OtBu)-OH (incorrect but sometimes used) |

| CAS Number | 104090-92-8 [3] |

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 424.49 g/mol |

| Appearance | Typically a white to off-white powder |

Structural Diagram and Functional Significance

The structure of this compound is tailored for its role in SPPS.

Caption: Chemical structure of this compound.

-

Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It remains stable during the peptide bond formation (coupling) step but is readily removed by a secondary amine, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the alpha-amino group for the next coupling cycle.[2] Its strong UV absorbance is a key feature, allowing for the quantitative monitoring of the deprotection step to ensure reaction completion.[1]

-

tert-Butyl Group (Side-chain protection): The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions of Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu strategy, enabling selective deprotection of the N-terminus without affecting the side chain during peptide elongation.[1]

-

C-Terminal Amide: Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide instead of a carboxylic acid.[4] This modification neutralizes the negative charge of the C-terminal carboxylate, which can be crucial for several reasons:

-

Enhanced Biological Activity: Amidation can significantly increase a peptide's potency and receptor binding affinity by mimicking the native structure.[4]

-

Increased Stability: The amide bond is more resistant to degradation by carboxypeptidases, thereby extending the peptide's half-life in biological systems.[5][]

-

Structural Stabilization: The C-terminal amide can participate in intramolecular hydrogen bonding, helping to stabilize secondary structures like α-helices.[5]

-

Section 2: Synthesis via Solid-Phase Peptide Synthesis (SPPS)

While this compound can be purchased as a standalone reagent, its primary utility is as the C-terminal residue of a peptide. The most practical and widespread method to generate a peptide ending in Glu(tBu)-NH2 is through Fmoc-SPPS, by coupling the corresponding carboxylic acid derivative, Fmoc-L-Glu(OtBu)-OH (CAS: 71989-18-9) , onto an amide-generating resin, such as the Rink Amide resin.[7][8][9]

The Strategic Choice: Rink Amide Resin

The Rink Amide resin is the industry standard for the synthesis of peptide amides via the Fmoc/tBu strategy. Its linker is designed to be stable to the basic conditions of Fmoc deprotection but is cleaved by moderate to strong acids (e.g., TFA) to release the synthesized peptide with a C-terminal amide functionality.[7]

SPPS Workflow for a Peptide terminating in Glu(tBu)-NH2

The synthesis is a cyclical process involving deprotection of the resin's amino group, followed by the coupling of successive Fmoc-protected amino acids.

Caption: Standard Fmoc/tBu SPPS workflow for peptide amide synthesis.

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

-

Place Rink Amide resin (0.1 mmol) in a suitable reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[10]

-

Drain the DMF.

2. Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

3. First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):

-

In a separate vial, pre-activate the first amino acid by dissolving Fmoc-L-Glu(OtBu)-OH (0.4 mmol, 4 eq.) and a coupling agent like HCTU (0.4 mmol, 4 eq.) in DMF.

-

Add a base, N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the activation mixture.[11]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-120 minutes at room temperature.

-

Self-Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates the coupling reaction is complete. If positive (blue beads), repeat the coupling step.[2]

4. Peptide Chain Elongation:

-

Wash the resin with DMF (3-5 times).

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[12]

-

Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap the reactive t-butyl cations released during deprotection.[12]

-

Add the cleavage cocktail to the dry resin (approx. 10 mL/g) in a well-ventilated fume hood.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate, which now contains the cleaved, fully deprotected peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet.

Section 3: Purification and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with truncated or modified sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both purification and analysis.[13]

RP-HPLC Purification Protocol

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5-10 µm |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | 220 nm (peptide bond), 265 nm (residual Fmoc) | 220 nm |

| Gradient | 5-95% B over 20-30 min | Optimized based on analytical run |

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (like ACN or DMSO) and then dilute with Mobile Phase A. Filter through a 0.22 µm filter before injection.[13]

-

Analytical Run: Perform an analytical HPLC run to determine the retention time of the target peptide and assess the purity of the crude product.

-

Preparative Run: Scale up to the preparative column. Collect fractions corresponding to the target peptide peak.

-

Purity Analysis: Analyze the collected fractions using the analytical method. Pool fractions that meet the required purity specifications (e.g., >95%).

-